molecular formula C15H10O4 B191073 6,3'-Dihydroxyflavone CAS No. 71592-46-6

6,3'-Dihydroxyflavone

Cat. No.: B191073
CAS No.: 71592-46-6
M. Wt: 254.24 g/mol
InChI Key: YHLLABKHTFWHSZ-UHFFFAOYSA-N
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Description

3’,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

3’,6-Dihydroxyflavone (3,6-DHF) has been found to target several key proteins and receptors in the body. One of its primary targets is the NLRP3 inflammasome , a complex that plays a crucial role in the immune system . Its abnormal activation is associated with various inflammatory and autoimmune diseases . Another significant target of 3,6-DHF is the c-Jun N-terminal kinase (JNK) , which is involved in various cellular processes such as inflammation, apoptosis, and cell survival .

Mode of Action

3,6-DHF exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to be a potent inhibitor of the NLRP3 inflammasome, targeting the molecules involved in its activation pathway . This results in the inhibition of reactive oxygen species (ROS) and nitric oxide (NO), reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with the marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .

In addition, 3,6-DHF exhibits a strong binding affinity to JNK1, participating in hydrogen bonding interactions with the carbonyl oxygen and the amide proton of Met111 . This interaction inhibits the activity of JNK, thereby exerting its therapeutic effects .

Biochemical Pathways

The action of 3,6-DHF affects several biochemical pathways. By inhibiting the NLRP3 inflammasome, it impacts the inflammatory pathways, resulting in the reduction of inflammation . Furthermore, by inhibiting JNK, it affects the MAPK signaling pathway, which plays a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The action of 3,6-DHF results in several molecular and cellular effects. Its anti-inflammatory effects are revealed by the inhibition of ROS and NO, and the reduction in the transcription of various inflammatory mediators . Moreover, it exhibits cytotoxic effects on human cervical cancer cells, demonstrating a novel antitumor activity .

Safety and Hazards

3’,6-Dihydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While there is a significant amount of research on the anticancer properties of 3’,6-Dihydroxyflavone, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Future research could also explore the possibility of glycosylation of 3’,6-Dihydroxyflavone .

Biochemical Analysis

Biochemical Properties

3’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to bind with bovine serum albumin (BSA) on polyethylene glycol (PEG)-coated silver nanoparticles, leading to the formation of intermolecular and intramolecular hydrogen bonds .

Cellular Effects

3’,6-Dihydroxyflavone has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the NLRP3 inflammasome, a complex that plays a crucial role in the immune system . This inhibition results in a reduction in the transcription of caspase-1, ASC, IL-1β, and TLR-4, along with marked inhibition of NLRP3, IL-18, NF-κB, and pNF-κB at the translational level .

Molecular Mechanism

The molecular mechanism of action of 3’,6-Dihydroxyflavone involves its interaction with various biomolecules. It has been found to inhibit the NLRP3 inflammasome by targeting the molecules involved in its activation pathway . It also regulates microRNA-34a through DNA methylation .

Temporal Effects in Laboratory Settings

The effects of 3’,6-Dihydroxyflavone change over time in laboratory settings. Studies have shown that it exhibits anti-inflammatory effects and inhibits ROS and NO

Dosage Effects in Animal Models

The effects of 3’,6-Dihydroxyflavone vary with different dosages in animal modelsFor instance, 7,8-Dihydroxyflavone, a similar flavonoid, has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Metabolic Pathways

They can interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

3’,6-Dihydroxyflavone is transported and distributed within cells and tissues. It has been found to bind with bovine serum albumin (BSA) on PEG-coated silver nanoparticles

Subcellular Localization

A study on a similar flavonoid, CtF3H, revealed its nuclear and cytosol localization in onion epidermal cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,6-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the cyclization of appropriate chalcones under basic conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of 3’,6-Dihydroxyflavone often involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’,6-Dihydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Esters, ethers.

Comparison with Similar Compounds

3’,6-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:

Properties

IUPAC Name

6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLLABKHTFWHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350942
Record name 3',6-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71592-46-6
Record name 3',6-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3',6-Dihydroxyflavone a potent inhibitor of platelet aggregation?

A1: Research suggests that 3',6-Dihydroxyflavone's anti-aggregatory potency likely stems from its structural features. Specifically, the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position within the flavonol structure appear crucial for this activity. [] These structural characteristics might facilitate interference with platelet signaling pathways, potentially by inhibiting phosphatidyl-inositol synthesis. []

Q2: Beyond platelet aggregation, what other biological activities has 3',6-Dihydroxyflavone demonstrated?

A2: Studies indicate that 3',6-Dihydroxyflavone exhibits potent cytotoxic effects against the human leukemia cell line HL-60. [] This activity, along with its anti-aggregatory properties, highlights its potential as a subject for further investigation in the context of cancer research and as a potential therapeutic agent.

Q3: What structural elements within flavonoids generally influence their inhibitory effects on HL-60 cell proliferation?

A3: Research suggests that several structural features contribute to the inhibitory effects of flavonoids on HL-60 cell proliferation. Key features include:

  • Presence of a 2,3-double bond in the C ring: This structural element seems to enhance inhibitory activity. []
  • Appropriate Hydroxylation Pattern: The number and position of hydroxyl groups play a role. For instance, hydroxyl groups at the 3-position and ortho-substituting hydroxyls in the B ring appear beneficial for activity, while a hydroxyl group at the 5 or 7 position may reduce it. []
  • Ring B Attachment Position: Flavonoids with ring B attached at position 2 tend to exhibit stronger inhibitory effects than those with other attachment points. []

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